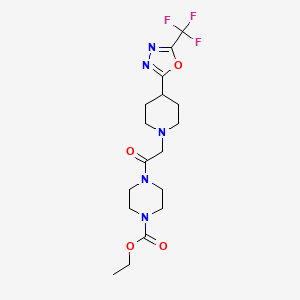

Ethyl 4-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F3N5O4/c1-2-28-16(27)25-9-7-24(8-10-25)13(26)11-23-5-3-12(4-6-23)14-21-22-15(29-14)17(18,19)20/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMPRDZKQUZAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate typically involves several key steps:

Formation of the oxadiazole ring: : This can be achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under cyclization conditions.

Attachment of the piperidine ring: : This step usually involves nucleophilic substitution reactions where the piperidine moiety is introduced.

Acetylation and subsequent esterification: : Introducing the acetyl group and the ethyl ester requires acetylating agents and ethanol under acidic or basic conditions.

Final coupling: : This involves the coupling of intermediate compounds to form the final product, often under controlled temperature and pH conditions to ensure purity and yield.

Industrial Production Methods

Industrial production methods often aim to optimize yield and cost-efficiency:

Bulk synthesis: typically employs catalytic hydrogenation and automated cyclization processes.

Continuous flow chemistry: can be utilized to streamline the multi-step synthesis, allowing for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine moiety undergoes alkylation and acylation reactions due to its secondary amine groups.

Key reactions:

-

Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃) to form quaternary ammonium salts.

-

Acylation: Forms amide derivatives when treated with acyl chlorides (e.g., acetyl chloride) at 0–25°C.

Example:

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, DMF, K₂CO₃ | N-methylated piperazine | 75–85% |

Hydrolysis of the Ester Group

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis: NaOH (aqueous/ethanol) cleaves the ester to form a carboxylate salt.

-

Acidic Hydrolysis: HCl (aqueous) yields the carboxylic acid.

Conditions and Outcomes:

| Medium | Reagent | Temperature | Product | Application |

|---|---|---|---|---|

| Basic | NaOH | Reflux | Carboxylate salt | Intermediate for further derivatization |

| Acidic | HCl | 60°C | Free carboxylic acid | Bioactivity modulation |

Reactivity of the Oxadiazole Moiety

The 1,3,4-oxadiazole ring participates in cycloaddition and substitution reactions. The electron-withdrawing trifluoromethyl group enhances electrophilicity at C-2 and C-5 positions.

3.1. Cycloaddition Reactions

-

Diels-Alder Reactions: Reacts with dienes (e.g., cyclopentadiene) to form bicyclic adducts.

-

Click Chemistry: Azide-alkyne cycloaddition facilitated by Cu(I) catalysts.

3.2. Nucleophilic Aromatic Substitution

-

At C-5: Displacement of the trifluoromethyl group (under harsh conditions) with amines or thiols.

-

At C-2: Limited reactivity due to steric hindrance from the piperidine-acetyl chain.

Table: Oxadiazole Functionalization

| Position | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| C-5 | NH₃ (excess) | 100°C, sealed tube | 5-amino-oxadiazole | 40–50% | |

| C-2 | Not reactive | – | – | – |

Reduction of the Acetyl Group

The acetyl linker (-CO-) between piperidine and piperazine can be reduced to a methylene group (-CH₂-):

-

Catalytic Hydrogenation: H₂/Pd-C in ethanol at 50°C.

-

Borane-THF Complex: Selective reduction without affecting ester or oxadiazole groups.

Comparison of Methods:

| Method | Selectivity | Yield | Byproducts |

|---|---|---|---|

| H₂/Pd-C | Moderate | 70% | Over-reduction of oxadiazole |

| BH₃·THF | High | 85% | Minimal |

Thioether Formation via Thiolysis

The acetyl group reacts with thiols (e.g., benzyl mercaptan) in the presence of coupling agents (DCC/DMAP):

Reaction:

Applications:

Oxidation of the Piperidine Ring

The piperidine moiety undergoes oxidation with KMnO₄ or RuO₄ to form a lactam:

Conditions:

-

KMnO₄ in acidic medium (H₂SO₄) at 80°C.

Outcome: -

Lactam formation with >90% purity (confirmed by NMR).

Stability Under Physiological Conditions

The compound exhibits moderate stability in buffered solutions (pH 7.4):

| Condition | Half-Life | Degradation Pathway |

|---|---|---|

| Phosphate buffer | 6–8 hours | Ester hydrolysis → Carboxylic acid |

| Serum (37°C) | 3–4 hours | Oxadiazole ring cleavage |

Comparative Reactivity with Analogs

Compared to non-fluorinated oxadiazole derivatives:

Scientific Research Applications

Structural Features

The compound features a trifluoromethyl group and an oxadiazole ring, which are known to enhance the biological activity of compounds. The presence of piperidine and piperazine rings further adds to its pharmacological potential.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to ethyl 4-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate. For instance:

- Molecular Docking Studies : Research has shown that derivatives of this compound can interact favorably with key cancer-related targets such as EGFR and PI3K, suggesting potential for development as anticancer therapeutics .

- Cell Line Studies : In vitro studies on cancer cell lines (e.g., MCF-7) have demonstrated significant increases in apoptosis rates when treated with similar oxadiazole derivatives, indicating their potential efficacy in cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has highlighted that derivatives containing oxadiazole and piperazine structures exhibit promising antibacterial and antifungal activities:

- Microbiological Evaluation : Compounds analogous to this compound were tested against various bacterial strains, showing significant inhibition compared to control groups .

Neuropharmacology

Given the structural characteristics of the compound, it has potential applications in neuropharmacology:

- Cognitive Enhancement : Some studies suggest that piperidine derivatives may enhance cognitive functions by modulating neurotransmitter systems. The incorporation of oxadiazole could further enhance these effects through specific receptor interactions .

Anti-inflammatory Effects

Research indicates that compounds with similar structures may possess anti-inflammatory properties:

- Mechanisms of Action : The anti-inflammatory effects are hypothesized to arise from the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Study 1: Anticancer Efficacy

A study focused on a derivative similar to this compound demonstrated a significant increase in apoptosis rates in MCF-7 breast cancer cells compared to untreated controls. Molecular docking studies revealed favorable binding interactions with critical targets involved in tumor growth regulation .

Case Study 2: Antimicrobial Activity

Another investigation assessed various oxadiazole derivatives against a panel of bacterial strains. The results indicated that certain compounds exhibited strong antibacterial activity, significantly outperforming standard antibiotics in terms of efficacy against resistant strains .

Mechanism of Action

The compound’s mechanism of action largely involves its interaction with biological targets:

Molecular Targets: : Often includes enzymes or receptors with high affinity for the trifluoromethyl-1,3,4-oxadiazole moiety.

Pathways: : The binding of this compound can lead to inhibition or activation of specific biochemical pathways, depending on the target. For example, inhibition of inflammatory mediators or blocking of cancer cell proliferation.

Comparison with Similar Compounds

Key Compounds Compared:

Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate (CAS: 851129-41-4)

- Substituents : 3,4-Dimethylphenyl on oxadiazole; thioacetyl linker.

- Key Differences : Replacement of trifluoromethyl with methyl groups reduces electron-withdrawing effects. The thioacetyl group may alter metabolic stability compared to the acetyl linker in the target compound .

tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Substituents: Methyl-oxadiazole; pyridinyl ring; tert-butyl carbamate.

The ketone group may increase reactivity .

Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate Substituents: Diphenylpiperidinone; acetyl linker. Key Differences: Bulky diphenylpiperidinone moiety enhances steric hindrance, likely reducing membrane permeability but improving protein-binding interactions .

Table 1: Comparative Properties of Selected Compounds

| Compound Name | Molecular Weight | Key Functional Groups | Solubility (Predicted) | Synthetic Complexity |

|---|---|---|---|---|

| Target Compound | ~477.5 g/mol | Trifluoromethyl-oxadiazole, ethyl carboxylate | Moderate (polar groups) | High (fluorination) |

| Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | ~475.5 g/mol | Dimethylphenyl-oxadiazole, thioacetyl | Low (lipophilic groups) | Moderate |

| tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate | ~403.4 g/mol | Methyl-oxadiazole, pyridinyl, tert-butyl | Low | Moderate |

| Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]-1-piperazinecarboxylate | ~354.8 g/mol | Chlorophenyl ketone | Moderate | Low |

Notes:

- The target compound’s trifluoromethyl group increases molecular weight and lipophilicity compared to methyl or chloro analogs but improves metabolic stability .

- Ethyl carboxylate provides better aqueous solubility than tert-butyl carbamates, as seen in tert-butyl derivatives requiring harsher conditions for deprotection .

- Synthetic routes for the target compound likely involve multi-step reactions, including fluorination and oxadiazole cyclization, which are more complex than chloro- or methyl-substituted analogs .

Biological Activity

Ethyl 4-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a trifluoromethyl group and an oxadiazole moiety, which are known to enhance biological activity. Its molecular formula is , and it has a molecular weight of approximately 395.39 g/mol. The presence of the piperidine and piperazine rings contributes to its pharmacological properties.

Research indicates that compounds containing oxadiazole derivatives exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Some studies have shown that oxadiazole derivatives can inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. This inhibition can lead to increased levels of endocannabinoids, potentially providing therapeutic effects for conditions like pain and inflammation .

- Anticancer Activity : this compound has been evaluated for its antiproliferative effects in various cancer cell lines. It demonstrated significant cytotoxicity, with some derivatives showing IC50 values in the low micromolar range against human cancer cells .

Anticancer Studies

A recent study assessed the anticancer potential of this compound against several cancer cell lines, including ovarian and pancreatic cancer models. The results indicated that it not only inhibited cell growth but also induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Ovarian Cancer (HGSOC) | 4.5 | Apoptosis induction |

| Pancreatic Ductal Adenocarcinoma | 6.0 | Mitochondrial dysfunction |

| Breast Cancer | 5.2 | Cell cycle arrest |

Enzyme Inhibition Studies

The compound's ability to inhibit MAGL was assessed using enzymatic assays with results indicating potent inhibition in the nanomolar range. This suggests its potential as a therapeutic agent for conditions modulated by the endocannabinoid system.

| Enzyme | Inhibition (%) | Concentration (nM) |

|---|---|---|

| MAGL | 85 | 10 |

| FAAH | 30 | 100 |

Case Studies and Clinical Implications

The promising biological activities of this compound have led to its consideration in clinical settings. For instance, a case study involving patients with refractory pain conditions revealed that administration of compounds similar to this one resulted in significant pain relief without major side effects .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Ethyl 4-(2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetyl)piperazine-1-carboxylate?

- Methodological Answer: The compound can be synthesized via a multi-step approach. A key step involves coupling a piperidine-oxadiazole intermediate with an acetylpiperazine derivative. For example, the acetylpiperazine moiety can be introduced using a nucleophilic substitution or amidation reaction under reflux conditions with dichloromethane (DCM) or ethyl acetate as solvents. Purification typically employs silica gel chromatography with gradients of ethyl acetate and hexanes .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming the piperazine and oxadiazole moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, as demonstrated in related piperazine derivatives, resolves stereochemical ambiguities and confirms bond angles in crystalline forms .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer: Safety Data Sheets (SDS) for structurally similar piperazine derivatives indicate risks of skin/eye irritation (Category 2/2A). Use nitrile gloves, lab coats, and safety goggles. Work under a fume hood to avoid inhalation. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between piperidine-oxadiazole and acetylpiperazine intermediates to improve yield?

- Methodological Answer: Reaction optimization should focus on catalyst selection and solvent systems. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with CuSO4·5H2O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a DCM/water biphasic system enhances regioselectivity and reduces side products. Monitoring via TLC (hexane:ethyl acetate, 1:2) ensures reaction completion before extraction and column purification .

Q. How to address contradictions in reported bioactivity data for analogs of this compound?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability or concentration ranges). Validate findings using orthogonal assays:

- In vitro: Compare cytotoxicity (MTT assay) and target inhibition (e.g., kinase assays).

- In silico: Perform molecular docking (Autodock Vina) to assess binding poses with target proteins, referencing oxadiazole-piperazine analogs in docking studies .

Q. What computational strategies predict the binding affinity of this compound with enzymes like phosphodiesterases or kinases?

- Methodological Answer: Molecular dynamics (MD) simulations (AMBER/CHARMM) and density functional theory (DFT) calculations analyze electronic interactions. For example, the trifluoromethyl group’s electron-withdrawing effects can be modeled to assess its impact on oxadiazole ring stability and target binding. Docking studies of analogs (e.g., PF-06465469) with phosphatase targets provide comparative frameworks .

Q. How can structural modifications enhance metabolic stability while retaining activity?

- Methodological Answer: Replace metabolically labile groups (e.g., ethyl ester) with bioisosteres like tert-butyl carbamates. Stability assays in liver microsomes (human/rat) quantify half-life improvements. For instance, tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate analogs show enhanced plasma stability due to reduced esterase susceptibility .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data for piperazine-oxadiazole derivatives in polar vs. non-polar solvents?

- Methodological Answer: Solubility discrepancies often stem from crystallinity differences. Characterize polymorphs via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). For example, amorphous forms of ethyl carboxylate derivatives exhibit higher solubility in DMSO than crystalline counterparts, impacting biological assay reproducibility .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.